molecular formula C11H17N3O2 B1476158 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092479-65-5

1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1476158
CAS No.: 2092479-65-5
M. Wt: 223.27 g/mol
InChI Key: KUXKMJXCIWDSLO-UHFFFAOYSA-N
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Description

1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of 1H-1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring attached to a cyclooctyl group and a carboxylic acid group. The exact structural details can be obtained through techniques such as NMR and MS analysis .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating peptidomimetics or biologically active compounds using the triazole scaffold. This approach overcomes the Dimroth rearrangement issue, showcasing the versatility of triazole compounds in drug design and development (Ferrini et al., 2015).

Solid Phase Synthesis of Peptidotriazoles

The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduces a novel way to incorporate 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the utility of triazoles in peptide synthesis and potentially expanding the toolkit for designing novel biologically active peptides (Tornøe et al., 2002).

Crystal and Molecular Structures of Triazole Derivatives

Research on the crystal and molecular structures of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provides essential insights into the electronic structure and potential reactivity or interaction patterns of triazole-containing molecules (Boechat et al., 2010).

Antimicrobial Activity of Substituted Triazoles

The synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. This application is crucial in the ongoing search for new treatments for bacterial and fungal infections (Holla et al., 2005).

Synthesis and Transformations of Triazoles

The synthesis and selected transformations of triazole compounds, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, showcase the chemical versatility and potential application of triazoles in creating a wide array of biologically relevant molecules (Pokhodylo et al., 2009).

Future Directions

The future directions for research on 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicinal chemistry .

Mechanism of Action

1,2,3-Triazoles are a class of organic compounds that have been widely studied for their unique properties and potential applications in various fields . They are known to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that they could potentially interact with biological targets that are involved in proton transfer processes.

The synthesis of 1,2,3-triazoles often involves the use of copper as a catalyst . This suggests that the environmental stability and efficacy of these compounds could potentially be influenced by the presence of copper or other metals in the environment.

Biochemical Analysis

Biochemical Properties

1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The interactions of this compound with enzymes such as cytochrome P450 and proteases have been studied to understand its inhibitory effects and potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies in animal models have identified threshold doses at which the beneficial effects of this compound are observed, as well as higher doses that result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. By modulating these pathways, this compound can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

1-cyclooctyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c15-11(16)10-8-14(13-12-10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKMJXCIWDSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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